molecular formula C22H21N3O2S B13822481 (5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-2-(4-methoxyphenyl)imino-3-methyl-1,3-thiazolidin-4-one

(5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-2-(4-methoxyphenyl)imino-3-methyl-1,3-thiazolidin-4-one

Cat. No.: B13822481
M. Wt: 391.5 g/mol
InChI Key: QSYIXZVALUJFHZ-AJYSFCOISA-N
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Description

The compound (2Z,5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an indole moiety, a methoxyphenyl group, and a thiazolidinone ring, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 7-ethyl-1H-indole-3-carbaldehyde with 4-methoxyaniline to form an intermediate Schiff base. This intermediate is then reacted with 3-methyl-1,3-thiazolidin-4-one under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of imine or carbonyl groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (2Z,5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2Z,5Z)-5-[(7-methyl-1H-indol-3-yl)methylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one
  • (2Z,5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (2Z,5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one lies in its specific structural features, such as the combination of the indole and thiazolidinone moieties, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C22H21N3O2S

Molecular Weight

391.5 g/mol

IUPAC Name

5-[(Z)-(7-ethylindol-3-ylidene)methyl]-2-(4-methoxyphenyl)imino-3-methyl-1,3-thiazol-4-ol

InChI

InChI=1S/C22H21N3O2S/c1-4-14-6-5-7-18-15(13-23-20(14)18)12-19-21(26)25(2)22(28-19)24-16-8-10-17(27-3)11-9-16/h5-13,26H,4H2,1-3H3/b15-12+,24-22?

InChI Key

QSYIXZVALUJFHZ-AJYSFCOISA-N

Isomeric SMILES

CCC1=C2C(=CC=C1)/C(=C/C3=C(N(C(=NC4=CC=C(C=C4)OC)S3)C)O)/C=N2

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CC3=C(N(C(=NC4=CC=C(C=C4)OC)S3)C)O)C=N2

Origin of Product

United States

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